Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
Description
Historical Context and Discovery
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate emerged as a compound of interest in the early 21st century, reflecting advancements in heterocyclic chemistry and the growing focus on fluorinated organic molecules. While the exact date of its first synthesis remains unclear, its development aligns with broader trends in medicinal chemistry to optimize bioactive scaffolds through strategic functionalization. The compound’s structural framework builds upon the imidazo[1,2-a]pyridine core, a motif extensively studied since the 1960s for its pharmacological potential. Early synthetic routes for analogous compounds, such as those involving 2-aminopyridine and halogenated reagents, laid the groundwork for later modifications introducing trifluoromethyl and ester groups. By the 2010s, its registration in public databases (e.g., PubChem CID 46205405 in 2010) marked its formal entry into chemical literature.
Nomenclature and Classification
The compound’s systematic IUPAC name, This compound , precisely describes its structure: a fused imidazo[1,2-a]pyridine system with a trifluoromethyl group at position 2 and an ethyl ester at position 8. It belongs to the class of nitrogen-containing heterocycles , specifically imidazo[1,2-a]pyridines , which are characterized by a bicyclic framework combining pyridine and imidazole rings. Key sub-classifications include:
Position within the Imidazo[1,2-a]pyridine Class
This derivative occupies a unique niche within the imidazo[1,2-a]pyridine family due to its electron-withdrawing trifluoromethyl group and ester functionality . These substituents distinguish it from simpler analogs like 2-methyl or 2-phenyl variants, which lack the combined electronic and steric effects of fluorine atoms. The trifluoromethyl group, in particular, influences:
- Electrophilic reactivity : Enhances resistance to oxidative degradation.
- Bioavailability : Increases membrane permeability compared to non-fluorinated analogs.
Structurally, the ethyl ester at position 8 provides a handle for further derivatization, enabling conversion to carboxylic acids or amides for targeted applications.
Chemical Registration and Identification Data
The compound is cataloged across major chemical databases with consistent structural descriptors:
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-4-3-5-16-6-8(11(12,13)14)15-9(7)16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZAIAAAVSDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143970 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-48-2 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133427-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Ring Formation Strategies
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridines with α-haloketones or α-haloesters. For example, ethyl bromopyruvate reacts with 5-(trifluoromethyl)pyridin-2-amine in methanol/1,2-dimethoxyethane at 80°C to yield ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (42% yield). Adapting this method would require a 2-aminopyridine pre-functionalized with an ethyl carboxylate at position 8, paired with a trifluoromethyl-containing electrophile.
Synthetic Routes for this compound
Reaction Overview
This method involves the reaction of 8-ethoxycarbonyl-2-aminopyridine with 2-bromo-1,1,1-trifluoropropan-2-one. The mechanism proceeds via nucleophilic attack of the amine on the α-haloketone, followed by cyclization and aromatization.
Procedure:
-
Dissolve 8-ethoxycarbonyl-2-aminopyridine (1.0 equiv) and 2-bromo-1,1,1-trifluoropropan-2-one (1.2 equiv) in a 1:1 mixture of methanol and 1,2-dimethoxyethane.
-
Concentrate under reduced pressure and purify via silica gel chromatography.
Challenges:
-
Limited commercial availability of 8-ethoxycarbonyl-2-aminopyridine.
-
Competing side reactions due to the electron-withdrawing -CF₃ group slowing nucleophilic attack.
Reaction Overview
A Ritter-type reaction enables the formation of imidazo[1,2-a]pyridines via carbocation intermediates. For example, Bi(OTf)₃ and p-TsOH·H₂O catalyze the reaction of 2-aminopyridines with nitriles in dichloroethane (DCE) at 150°C.
Adaptation for Target Compound:
-
React 8-ethoxycarbonyl-2-aminopyridine with trifluoroacetonitrile in DCE using Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
-
Heat at 150°C overnight, followed by NaHCO₃ quench and ethyl acetate extraction.
Advantages:
-
High functional group tolerance.
-
Avoids stoichiometric metal reagents.
Trifluoromethylation of Preformed Imidazo[1,2-a]pyridines
Introducing the -CF₃ group after ring formation can circumvent regioselectivity issues. For instance, halogenated intermediates (e.g., 8-chloro derivatives) undergo cross-coupling with trifluoromethylating agents like TMSCF₃.
Procedure:
-
Synthesize ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate via Method A.
-
React with TMSCF₃ (2.0 equiv) and CuI (10 mol%) in DMF at 100°C.
-
Purify via recrystallization.
Yield Considerations:
Optimization and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be employed to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, including radical reactions, are commonly used to functionalize the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal catalysts or metal-free oxidation agents.
Reduction: Hydrogenation or other reducing agents.
Substitution: Radical initiators and transition metal catalysts.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles and Molecular Properties
Key Observations :
- Positional Isomerism : The trifluoromethyl group at position 2 (target compound) versus position 6 or 8 alters electronic distribution and steric effects, impacting binding affinity in biological targets .
- Halogen Effects : Bromine or chlorine at position 6 or 8 increases molecular weight and may enhance halogen bonding interactions in protein-ligand complexes .
- Ester Position : Carboxylate esters at positions 2 or 3 influence solubility; for example, Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (position 3 ester) has reduced solubility compared to position 2 analogs .
Biological Activity
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- CAS Number : 133427-08-4
- Molecular Weight : 258.20 g/mol
- Appearance : Off-white to light yellow solid
- Purity : ≥ 99.7% (HPLC)
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The following table summarizes key activities associated with this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates efficacy against bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation in preclinical models. |
| Antiviral | Inhibits viral replication in vitro. |
| Anticonvulsant | Shows potential in reducing seizure activity. |
Structure-Activity Relationship (SAR)
The imidazopyridine scaffold is critical for its biological activity. Modifications at various positions on the ring can significantly influence potency and selectivity. For instance:
- The introduction of trifluoromethyl groups enhances lipophilicity and bioavailability.
- Substituents at the 8-position have been shown to increase antitumor activity.
A study highlighted that certain derivatives with varied substituents showed improved IC50 values in cancer cell assays, indicating a direct correlation between structural modifications and biological effectiveness .
Case Studies and Research Findings
-
Anticancer Activity :
A comprehensive study examined the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including this compound, against human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM . -
Antimicrobial Efficacy :
In another study, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . -
Anti-inflammatory Properties :
The anti-inflammatory potential was evaluated using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a significant reduction in paw swelling compared to control groups, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate to achieve high yields and purity?
- Methodological Answer :
- Substitution Reactions : Use ethyl bromopyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine as starting materials under reflux conditions in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. This approach yields 85–94% purity after crystallization .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol to remove unreacted intermediates and byproducts .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of amine to bromopyruvate) and reaction time (12–24 hours) to minimize side reactions like dimerization .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., trifluoromethyl at C2, carboxylate at C8). Key shifts: 4.35–4.50 ppm (ethyl ester protons), 160–165 ppm (carbonyl carbons) .
- HPLC : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve impurities like unreacted 3-chloro-5-(trifluoromethyl)pyridin-2-amine .
- HRMS : Validate molecular weight (CHFNO, theoretical 280.07) with <2 ppm error .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity using human lung epithelial (BEAS-2B) and liver cell lines, with IC values calculated via MTT assays. Compare against controls like cisplatin .
- Targeted Activity : Screen against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial potential or cyclin-dependent kinases (CDKs) for anticancer activity using enzyme inhibition assays (IC < 1 µM indicative of potency) .
- Metabolic Stability : Use human liver microsomes to evaluate half-life (t) and intrinsic clearance (CL) for pharmacokinetic profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or cyano groups at C2/C8. Compare inhibitory activity against PfDHODH or CDKs to determine substituent effects .
- Scaffold Modifications : Replace the trifluoromethyl group with bioisosteres like pentafluorosulfanyl (-SF) or difluoromethyl (-CFH) and assess changes in potency and selectivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify hydrogen-bonding interactions with PfDHODH’s ubiquinone-binding site .
Q. What strategies address low yields or side reactions during its synthesis?
- Methodological Answer :
- Byproduct Mitigation : Add molecular sieves to absorb water and prevent hydrolysis of ethyl bromopyruvate .
- Catalytic Optimization : Use Pd(OAc)/Xantphos in Suzuki-Miyaura couplings to reduce homocoupling byproducts in imidazo[1,2-a]pyridine derivatization .
- Temperature Control : Maintain reaction temperatures below 80°C to avoid decomposition of thermally sensitive intermediates .
Q. How to evaluate bioisosteric replacements of the trifluoromethyl group to enhance pharmacokinetic properties?
- Methodological Answer :
- In Silico Screening : Perform DFT calculations to compare electrostatic potentials and lipophilicities of trifluoromethyl analogs (e.g., -CF vs. -OCF) .
- Metabolic Profiling : Incubate analogs with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess oxidative stability. Prioritize analogs with t > 60 minutes .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and identify analogs with enhanced intestinal absorption .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays using identical cell lines (e.g., BEAS-2B) and endpoint measurements (e.g., ATP-based viability) to minimize variability .
- Dose-Response Curves : Compare EC/IC values across studies, accounting for differences in solvent systems (DMSO vs. PBS) that may affect compound solubility .
- Meta-Analysis : Pool data from independent studies (e.g., PfDHODH inhibition) to identify consensus trends using statistical tools like ANOVA or Bayesian modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
